molecular formula C17H22N2O3 B8259101 tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B8259101
M. Wt: 302.37 g/mol
InChI Key: JXXYPPSPSUQTJP-HNNXBMFYSA-N
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Description

Tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound that features a tert-butyl group, a cyanophenyl group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazepane ring, followed by the introduction of the cyanophenyl group and the tert-butyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers to enhance their mechanical properties and thermal stability.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ®-2-(4-nitrophenyl)-1,4-oxazepane-4-carboxylate
  • Tert-butyl ®-2-(4-methoxyphenyl)-1,4-oxazepane-4-carboxylate
  • Tert-butyl ®-2-(4-chlorophenyl)-1,4-oxazepane-4-carboxylate

Uniqueness

Tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or reactivity patterns.

Properties

IUPAC Name

tert-butyl (2R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-4-10-21-15(12-19)14-7-5-13(11-18)6-8-14/h5-8,15H,4,9-10,12H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXYPPSPSUQTJP-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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